2-Fluoro-4-(2,2-difluoroethoxy)aniline
Description
Contextualization within Fluorinated Aromatic Amines
Fluorinated aromatic amines, a class to which 2-Fluoro-4-(2,2-difluoroethoxy)aniline belongs, are crucial intermediates in the synthesis of a wide array of functional molecules, particularly in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms onto an aniline (B41778) ring can profoundly influence the compound's properties. For instance, the high electronegativity of fluorine can alter the basicity of the amino group, which in turn can affect the molecule's pharmacokinetic profile, such as its absorption and distribution in biological systems.
Furthermore, the presence of a fluorine atom can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. This is a key consideration in drug design, as it can lead to improved bioavailability and a longer duration of action. Fluorinated anilines are recognized as important precursors for a variety of heterocyclic compounds, which form the core of many therapeutic agents. The specific placement of the fluorine atom, as in the 2-position of the aniline ring, can also direct subsequent chemical reactions, offering a degree of regiochemical control in multi-step syntheses.
Significance of Difluoroethoxy and Fluoro Substituents in Chemical Synthesis
The difluoroethoxy group (-OCHF2) is a lipophilic hydrogen bond donor and is increasingly utilized in medicinal chemistry as a bioisostere for other functional groups, such as hydroxyl or thiol moieties. Its inclusion can enhance a molecule's binding affinity to target proteins and improve its membrane permeability. The metabolic stability of the difluoroethoxy group is another of its valuable attributes, as the carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it resistant to enzymatic cleavage.
The single fluoro substituent on the aromatic ring, in conjunction with the difluoroethoxy group, contributes to a unique electronic environment within the molecule. The ortho-position of the fluorine atom relative to the amino group in this compound can influence the reactivity of the aromatic ring, making it a versatile intermediate for various coupling and substitution reactions. The combined electronic effects of these fluorine-containing substituents can be strategically exploited to fine-tune the properties of the final products.
Overview of Research Trajectories for this compound
While specific, in-depth research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural motifs suggest clear potential research trajectories. As a fluorinated aniline, it is a prime candidate for use as a building block in the synthesis of novel bioactive compounds. Its application as an intermediate is highlighted by its commercial availability from various chemical suppliers, indicating a demand in research and development.
A plausible and practical synthetic route for 2-fluoro-4-substituted aminoanilines has been described in patent literature, which provides a framework for the production of this compound. google.com This general method involves a three-step process:
Protection of the Amino Group: The synthesis typically begins with a starting material such as 2-fluoro-4-bromoaniline. The amino group is protected, for example, with pivaloyl chloride, to prevent it from interfering with subsequent reactions.
Substitution Reaction: The protected intermediate then undergoes a substitution reaction to introduce the desired group at the 4-position. To obtain the 2,2-difluoroethoxy group, this would likely involve a reaction with a suitable reagent, potentially under palladium catalysis.
Deprotection: The final step is the removal of the protecting group, often under acidic conditions, to yield the final this compound product. google.com
This synthetic accessibility, combined with the desirable properties conferred by its fluorinated substituents, positions this compound as a valuable intermediate for the discovery of new chemical entities in various fields of chemical research.
Chemical Compound Data
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1250676-79-9 | C8H8F3NO | 191.15 |
| 2-Fluoro-4-bromoaniline | 367-24-8 | C6H5BrFN | 190.01 |
| Pivaloyl chloride | 3282-30-2 | C5H9ClO | 120.58 |
Structure
3D Structure
Properties
Molecular Formula |
C8H8F3NO |
|---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
4-(2,2-difluoroethoxy)-2-fluoroaniline |
InChI |
InChI=1S/C8H8F3NO/c9-6-3-5(1-2-7(6)12)13-4-8(10)11/h1-3,8H,4,12H2 |
InChI Key |
CUZLPBMIJKNOTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)F)F)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Fluoro 4 2,2 Difluoroethoxy Aniline
Strategies for Incorporating the 2,2-Difluoroethoxy Moiety
The introduction of the 2,2-difluoroethoxy group is a critical step in the synthesis of the target molecule. This is typically achieved through etherification reactions on a pre-functionalized fluoroaniline (B8554772) precursor.
Etherification Reactions in Fluoroaniline Precursors
A common and effective method for forming the ether linkage is the Williamson ether synthesis. google.comsynthesisspotlight.comgoogle.com This reaction involves the nucleophilic substitution of an alkyl halide or sulfonate by an alkoxide. In the context of synthesizing 2-Fluoro-4-(2,2-difluoroethoxy)aniline, a plausible route starts with 2-fluoro-4-nitrophenol (B1220534). This commercially available starting material wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.netorganic-chemistry.org can be deprotonated with a suitable base to form a phenoxide, which then acts as the nucleophile.
The electrophilic partner would be a 2,2-difluoroethyl derivative with a good leaving group, such as 2,2-difluoroethyl tosylate or 2,2-difluoroethyl trifluoromethanesulfonate (B1224126) (triflate). wikipedia.org The reaction is typically carried out in a polar aprotic solvent.
Table 1: Proposed Williamson Ether Synthesis for 2-Fluoro-4-(2,2-difluoroethoxy)nitrobenzene
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |
| 2-Fluoro-4-nitrophenol | 2,2-Difluoroethyl tosylate | K₂CO₃ or Cs₂CO₃ | DMF or Acetonitrile | 80-120 °C, 4-12 h |
Stereoselective and Regioselective Considerations in Difluoroethoxy Installation
Stereoselectivity is not a concern for the installation of the 2,2-difluoroethoxy group as it is achiral. However, regioselectivity is a critical aspect. When starting with 2-fluoro-4-nitrophenol, the etherification occurs selectively at the hydroxyl group. This is because the phenoxide formed upon deprotonation is a much stronger nucleophile than the fluoride (B91410) atom on the aromatic ring. The high electronegativity of the fluorine atom and the strength of the carbon-fluorine bond make it a poor leaving group in nucleophilic aromatic substitution reactions under these conditions. The nitro group further activates the ring for nucleophilic attack, but the phenoxide is the most reactive site for SN2 attack on the electrophilic difluoroethyl reagent.
Approaches for Introducing the 2-Fluoroaniline (B146934) Core
The 2-fluoroaniline core of the target molecule can be constructed either by introducing the amino group onto a pre-existing fluorinated and ether-functionalized ring or by building the aniline (B41778) moiety first and then introducing the other substituents.
Halogenation and Amination Routes
An alternative synthetic strategy involves the formation of the C-N bond at a later stage. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. wikipedia.orgharvard.edu This approach would typically start with a precursor like 1-bromo-2-fluoro-4-(2,2-difluoroethoxy)benzene. This halogenated compound could then be coupled with an ammonia (B1221849) equivalent.
The synthesis of the brominated precursor itself would likely involve the bromination of a suitable fluoro-ether compound. For instance, the selective bromination of 2-fluoroaniline can yield 4-bromo-2-fluoroaniline (B1266173). google.com
Table 2: Proposed Buchwald-Hartwig Amination for this compound
| Aryl Halide | Amine Source | Catalyst | Ligand | Base | Solvent | Typical Conditions |
| 1-Bromo-2-fluoro-4-(2,2-difluoroethoxy)benzene | Benzophenone imine (followed by hydrolysis) | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or BINAP | NaOt-Bu or Cs₂CO₃ | Toluene or Dioxane | 80-110 °C, 12-24 h |
Reductive Pathways for Nitrobenzene Precursors
A widely used and efficient method for the synthesis of anilines is the reduction of the corresponding nitro compounds. Following the etherification of 2-fluoro-4-nitrophenol to form 2-fluoro-4-(2,2-difluoroethoxy)nitrobenzene, the nitro group can be selectively reduced to an amine to yield the final product.
Several reducing agents can be employed for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a common and clean method. google.com Other reducing systems include tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Table 3: Reduction of 2-Fluoro-4-(2,2-difluoroethoxy)nitrobenzene
| Reactant | Reducing Agent | Solvent | Typical Conditions |
| 2-Fluoro-4-(2,2-difluoroethoxy)nitrobenzene | H₂, Pd/C (5-10 mol%) | Ethanol or Methanol | Room temperature, 1-3 atm H₂ |
| 2-Fluoro-4-(2,2-difluoroethoxy)nitrobenzene | SnCl₂·2H₂O | Ethanol or Ethyl Acetate (B1210297) | 50-70 °C, 2-4 h |
| 2-Fluoro-4-(2,2-difluoroethoxy)nitrobenzene | Fe, NH₄Cl | Ethanol/Water | Reflux, 1-3 h |
Chemo- and Regioselective Functionalization Strategies for the Aromatic Ring
Further functionalization of the this compound ring requires careful consideration of the directing effects of the existing substituents. The amino group is a strong activating group and an ortho-, para-director. The fluorine atom is a deactivating group but is also an ortho-, para-director. The 2,2-difluoroethoxy group is an activating ortho-, para-director.
For electrophilic aromatic substitution reactions, the regiochemical outcome will be a result of the combined directing effects of these groups. The powerful ortho-, para-directing ability of the amino group will likely dominate. To control the regioselectivity and prevent side reactions, the amino group is often protected, for example, as an acetamide.
A powerful strategy for achieving high regioselectivity is Directed ortho-Metalation (DoM). In this approach, a directing metalation group (DMG) is used to direct a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position, creating a lithiated intermediate that can then react with an electrophile. The amino group or a protected derivative can function as a DMG, directing functionalization to the C3 or C5 position.
Green Chemistry Principles and Sustainable Synthesis of this compound
The growing emphasis on environmental stewardship within the chemical industry has propelled the adoption of green chemistry principles in the synthesis of complex molecules like this compound. These principles aim to reduce or eliminate the use and generation of hazardous substances. Sustainable synthesis routes for this fluorinated aniline focus on maximizing atom economy, utilizing safer solvents and reagents, improving energy efficiency, and minimizing waste.
Recent research has highlighted several innovative approaches that align with green chemistry tenets for the synthesis of fluorinated aromatic compounds. These methodologies, while not always specific to this compound, provide a framework for its sustainable production. Key strategies include the use of photocatalysis, alternative fluorinating agents, and process optimization to reduce environmental impact.
One promising green approach involves the use of visible-light organophotocatalytic systems for fluoroalkylation reactions. acs.org These systems can operate under mild conditions, often at room temperature, thereby reducing energy consumption. By avoiding the use of transition-metal photocatalysts, this method minimizes the risk of heavy metal contamination in the final product and the environment. acs.org The mechanism can involve the formation of an electron donor–acceptor (EDA) complex between an aniline derivative and a fluorinated reagent, which upon photoirradiation, initiates the desired transformation. acs.org
Another avenue for greener synthesis is the careful selection of reagents and solvents. For instance, the use of carbon dioxide (CO2) as a benign C1 source for creating certain functional groups is a notable advancement. acs.org While traditional methods for synthesizing fluorinated amines sometimes rely on toxic reagents like difluorophosgene, greener alternatives are being developed. acs.org The choice of solvent is also critical; replacing hazardous solvents with more environmentally benign options is a key consideration.
Furthermore, process intensification and simplification contribute to a more sustainable synthesis. Designing synthetic routes with fewer steps, high yields, and easy purification of the final product can significantly reduce waste and resource consumption. google.comgoogle.com For example, a synthesis method that results in a high yield and high product content with minimal "three wastes" (waste gas, wastewater, and industrial waste) is highly desirable for industrial-scale production. google.com
The following table summarizes potential green chemistry approaches applicable to the synthesis of this compound, based on methodologies developed for related fluorinated compounds.
| Green Chemistry Approach | Description | Potential Advantages | Relevant Research Findings |
| Visible-Light Photocatalysis | Utilization of organic photocatalysts and visible light to drive the fluoroalkylation step. | Mild reaction conditions, reduced energy consumption, avoidance of transition metals. | Successful difluoroalkylation of anilines using Eosin Y as an organic photocatalyst has been demonstrated. acs.org |
| Alternative Reagents | Employing safer and more sustainable reagents, such as CO2 as a C1 source in the synthesis of related amine derivatives. | Reduced toxicity and environmental impact compared to traditional reagents like phosgene (B1210022) derivatives. | Carbamoyl fluorides have been synthesized using CO2, a deoxyfluorination reagent, and a base, offering a greener pathway. acs.org |
| Process Optimization | Designing synthetic routes with high yields, fewer steps, and simplified purification. | Minimized waste generation, lower production costs, and suitability for industrial scale-up. | A patented method for a related compound highlights mild reaction conditions, a short synthetic route, and high total yield. google.com |
| Safer Solvents | Use of environmentally benign solvents in the reaction and extraction processes. | Reduced environmental pollution and worker exposure to hazardous substances. | While specific to a different synthesis, the use of ethyl acetate for extraction is a step towards greener solvent usage. google.com |
Detailed research into the direct application of these green methodologies for the synthesis of this compound is an ongoing area of development. The adaptation of these principles promises a more sustainable and economically viable production of this important chemical intermediate.
Chemical Reactivity and Transformation of 2 Fluoro 4 2,2 Difluoroethoxy Aniline
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) derivatives. The rate and regioselectivity of these reactions are profoundly influenced by the substituents already present on the aromatic ring.
Influence of Fluoro and Difluoroethoxy Groups on Aromatic Reactivity
In the case of 2-fluoro-4-(2,2-difluoroethoxy)aniline, the directing and reactivity effects of the substituents are as follows:
Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director. byjus.com Its lone pair of electrons can be delocalized into the benzene ring through resonance, significantly increasing the electron density at the ortho and para positions. vedantu.com This makes the ring much more susceptible to attack by electrophiles. byjus.com
Fluoro Group (-F): The fluorine atom, like other halogens, exhibits a dual effect. It is inductively electron-withdrawing due to its high electronegativity, which deactivates the ring towards electrophilic attack. tandfonline.com However, it also possesses lone pairs of electrons that can be donated to the ring via resonance, directing incoming electrophiles to the ortho and para positions. vedantu.com In the context of reactivity, the inductive deactivation effect of halogens typically outweighs the resonance activation. tandfonline.com
Difluoroethoxy Group (-OCHF₂): The difluoroethoxy group is primarily an electron-withdrawing group due to the strong inductive effect of the two fluorine atoms on the alpha-carbon. This effect deactivates the aromatic ring, making electrophilic substitution more difficult compared to a non-fluorinated alkoxy group. Similar to the fluoro and amino groups, the oxygen atom has lone pairs that can participate in resonance, directing incoming electrophiles to the ortho and para positions.
For instance, in the bromination of similarly substituted anilines, such as 4-fluoroaniline, substitution occurs at the positions ortho to the activating amino group. thieme-connect.com
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Activating/Deactivating Influence | Predicted Outcome |
| C3 | meta to -NH₂, ortho to -F, meta to -OCHF₂ | Minor product |
| C5 | meta to -NH₂, meta to -F, ortho to -OCHF₂ | Major product |
| C6 | ortho to -NH₂, meta to -F, meta to -OCHF₂ | Major product |
Nucleophilic Aromatic Substitution Reactions (SNAr)
While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SNAr) if they are substituted with strong electron-withdrawing groups. libretexts.org
Role of Ortho-Fluorine in SNAr Processes
The SNAr reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups is crucial for stabilizing this negatively charged intermediate. libretexts.org
In this compound, the fluorine atom at the C2 position can act as a leaving group in SNAr reactions. The rate of SNAr reactions with aryl halides often follows the order F > Cl > Br > I, which is counterintuitive to bond strength. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond and makes the carbon atom more electrophilic. youtube.com
For an SNAr reaction to occur on this compound, the ring needs to be further activated by the introduction of a strong electron-withdrawing group, typically a nitro group, ortho or para to the leaving group. For example, the nitration of a similar compound, 2-fluoro-1,4-dimethoxybenzene, has been shown to yield 1-fluoro-2,5-dimethoxy-4-nitrobenzene, a substrate that would be activated for SNAr. mdpi.com In such a case, the fluorine atom would be readily displaced by a nucleophile. The reaction of 2,4-difluoronitrobenzene (B147775) with amines is a known example of this type of transformation. nih.gov
Reactions Involving the Aniline (B41778) Functional Group
The amino group of this compound is a versatile functional handle for a variety of chemical transformations.
Amine Derivatization and Condensation Reactions
The primary amine of the aniline can readily undergo derivatization reactions. A common transformation is the formation of amides through reaction with carboxylic acids or their derivatives. This is often done to protect the amino group or to introduce new functionalities. The direct condensation of anilines with carboxylic acids can be achieved using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP). nih.govfishersci.co.uk For electron-deficient anilines, which would be analogous to the title compound due to its fluorine substituents, specific protocols have been developed to ensure high yields. nih.gov
Anilines can also participate in condensation reactions with aldehydes and ketones to form imines, which can then be further transformed. For instance, 2-(aminomethyl)aniline (B1197330) is known to react with aldehydes to form tetrahydroquinazolines. researchgate.net
Diazotization and Subsequent Transformations
Primary aromatic amines can be converted to diazonium salts upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures. quora.com The resulting diazonium salt of this compound would be a valuable intermediate for introducing a wide range of substituents onto the aromatic ring.
These transformations, collectively known as Sandmeyer reactions and related processes, allow for the replacement of the diazonium group (-N₂⁺) with various nucleophiles. wikipedia.orgnih.govlumenlearning.com
Table 2: Potential Transformations of the Diazonium Salt of this compound
| Reagent | Product Functional Group | Reaction Name |
| CuCl | -Cl | Sandmeyer Reaction wikipedia.org |
| CuBr | -Br | Sandmeyer Reaction wikipedia.org |
| CuCN | -CN | Sandmeyer Reaction wikipedia.org |
| KI | -I | - |
| HBF₄, then heat | -F | Balz-Schiemann Reaction lumenlearning.com |
| H₂O, heat | -OH | - |
| H₃PO₂ | -H | - |
This table illustrates common transformations of aryl diazonium salts. The yields and specific conditions for the diazonium salt of this compound would need to be determined experimentally.
Palladium-Catalyzed Cross-Coupling Reactions
The aniline functionality of this compound is a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions typically involve the conversion of the aniline to a more reactive species, such as a diazonium salt or a halide, which can then participate in coupling.
To engage in Suzuki or Sonogashira couplings, the aniline would first need to be converted into an aryl halide or triflate. For instance, diazotization of the amine followed by a Sandmeyer-type reaction with a halide source (e.g., CuBr, CuI) would yield the corresponding bromo- or iodo-arene. This intermediate can then undergo palladium-catalyzed cross-coupling with boronic acids (Suzuki) or terminal alkynes (Sonogashira) to form new carbon-carbon bonds.
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. While this reaction typically couples an amine with an aryl halide, the reverse—coupling an aniline with another aryl halide—is also possible, often requiring protection of the initial aniline's amino group. A more direct application involving this compound would be its use as the amine component in a coupling reaction with a different aryl halide, leading to the formation of a diarylamine. The reactivity in such a coupling would be influenced by the electronic nature of the aniline ring.
A patent for the synthesis of pyrazole-carboxamide derivatives as fungicides describes a Buchwald-Hartwig-type N-arylation. In this process, this compound is reacted with a substituted chloropyrazine. The reaction is catalyzed by a palladium source, such as tris(dibenzylideneacetone)dipalladium(0), in the presence of a phosphine (B1218219) ligand like Xantphos and a base such as cesium carbonate.
Table 1: Example of a Buchwald-Hartwig Type Coupling
| Reactant A | Reactant B | Catalyst System | Product Type |
| This compound | Substituted Chloropyrazine | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ in Dioxane/Toluene | N-(pyrazin-2-yl)aniline derivative |
Radical Reactions and C-H Functionalization
The direct C-H functionalization of this compound is challenging due to the presence of multiple C-H bonds on the aromatic ring. However, regioselectivity can often be achieved through directing group strategies. The amino group can act as a directing group, facilitating functionalization at the ortho position (C-5).
Radical reactions, such as the Minisci reaction for heteroaromatic systems, are not directly applicable to this aniline. However, conversion of the aniline to a diazonium salt allows for radical-mediated transformations. For example, the Meerwein arylation involves the reaction of the diazonium salt with an activated alkene in the presence of a copper salt to form a new carbon-carbon bond via a radical mechanism.
Oxidative and Reductive Transformations of the Molecule
The amino group of this compound is susceptible to oxidation . Treatment with mild oxidizing agents can lead to the formation of nitroso or nitro compounds, though controlling the extent of oxidation can be difficult and may result in complex mixtures or polymerization. Stronger oxidizing agents can lead to the degradation of the aromatic ring.
Reductive transformations of the molecule are less common as the aniline is already in a reduced state. The aromatic ring can be hydrogenated under forcing conditions (high pressure and temperature with catalysts like rhodium or ruthenium), but this is a high-energy process that would also affect the other functional groups. The difluoroethoxy group is generally stable to common reducing agents.
A significant transformation involving the amine functionality is its conversion to a diazonium salt. This is achieved by treating the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a highly versatile intermediate. It can be subsequently reduced to remove the amino group entirely (deamination) by treatment with hypophosphorous acid, or it can be converted to a variety of other functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) through Sandmeyer or related reactions.
Role of 2 Fluoro 4 2,2 Difluoroethoxy Aniline As a Versatile Synthetic Intermediate
Precursor in Heterocyclic Chemistry
The strategic placement of reactive functional groups makes 2-Fluoro-4-(2,2-difluoroethoxy)aniline an excellent starting material for the construction of various heterocyclic ring systems. The amine group provides a nucleophilic center for cyclization reactions, while the ortho-fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, facilitating the formation of fused rings.
Synthesis of Nitrogen-Containing Heterocycles
While direct literature on the use of this compound is limited, its structural similarity to other 2-fluoroanilines allows for well-grounded predictions of its reactivity in forming a variety of nitrogen-containing heterocycles. For instance, a closely related compound, 2-Fluoro-4-(trifluoromethyl)aniline, is recognized as an excellent precursor for bicyclic heterocycles like quinoxalines and quinolines, as well as tricyclic systems such as benzoimidazotriazines, phenazines, and phenoxazines, primarily due to the reactivity of its ortho-fluorine atom in nucleophilic aromatic substitution reactions. ossila.com
Quinoxalines: The synthesis of quinoxalines typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. Although this compound is not an o-phenylenediamine itself, it can be a precursor to one. More directly, fluorinated anilines can be used in alternative synthetic routes to produce substituted quinoxalines.
Quinolines: Various methods exist for the synthesis of quinolines from anilines. nih.gov For example, the Combes quinoline (B57606) synthesis involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. It is anticipated that this compound could readily participate in such reactions to yield highly functionalized quinoline scaffolds.
Phenazines: The synthesis of phenazines can be achieved through the palladium-catalyzed double Buchwald-Hartwig amination of substituted bromoanilines, followed by in-situ oxidation. While this method does not directly use this compound, the general utility of substituted anilines in forming such complex heterocycles highlights its potential as a building block in this area.
Formation of Other Fused Ring Systems
The reactivity of this compound extends to the formation of other fused heterocyclic systems. A general and practical synthetic route for 2-fluoro-4-substituted-amino anilines has been developed, which involves the protection of the amino group of a 2-fluoro-4-bromoaniline, followed by reaction with various amines and subsequent deprotection. google.com This methodology underscores the capability to introduce a wide range of substituents at the 4-position, which can then be elaborated into various fused ring structures.
Building Block for Complex Fluorinated Organic Molecules
The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. The presence of the difluoroethoxy group in this compound makes it a valuable building block for introducing this specific fluorinated moiety into larger, more complex structures, particularly in the fields of pharmaceuticals and agrochemicals.
Construction of Fluorinated Active Pharmaceutical Ingredients (APIs) and Agrochemicals
Fluorinated anilines are crucial intermediates in the synthesis of numerous APIs and agrochemicals. google.comwikipedia.org The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, leading to improved drug efficacy and pesticide performance.
For example, the structurally related 4-bromo-2-fluoroaniline (B1266173) is a key starting material for the synthesis of flurbiprofen, a non-steroidal anti-inflammatory drug. google.com Another relevant example is the synthesis of the insecticide flufenoxuron, which involves an intermediate, 2-fluoro-4-(2-chloro-4-trifluoromethylphenoxy)aniline, highlighting the industrial importance of such substituted anilines. google.com Given these precedents, this compound is a prime candidate for the development of new bioactive molecules.
The general synthetic utility of fluorinated anilines is further demonstrated by their use in creating a wide array of biologically active compounds. The difluoroalkyl moiety, in particular, has gained attention in medicinal chemistry due to its ability to act as a bioisostere for other functional groups and to modulate the properties of drug candidates. nih.gov
| Fluorinated Aniline Intermediate | Resulting Bioactive Compound Class | Therapeutic/Application Area | Reference |
|---|---|---|---|
| 4-Bromo-2-fluoroaniline | Arylpropionic acids | Anti-inflammatory (e.g., Flurbiprofen) | google.com |
| 2-Fluoro-4-(2-chloro-4-trifluoromethylphenoxy)aniline | Benzoylureas | Insecticide (e.g., Flufenoxuron) | google.com |
| 2-Fluoro-4-(trifluoromethyl)aniline | Ocfentanil derivatives | Analgesics | ossila.com |
Incorporation into Advanced Materials and Specialty Chemicals
The unique properties conferred by fluorine atoms are also highly desirable in materials science. Organofluorine compounds are used in a wide range of applications, from polymers with high thermal and chemical resistance to liquid crystals and other advanced materials. wikipedia.org The difluoroethoxy group of this compound can be incorporated into polymer backbones or side chains to modify properties such as surface energy, dielectric constant, and optical characteristics. While specific examples for this particular aniline are not prevalent in the literature, the general principles of organofluorine chemistry suggest its potential utility in creating novel materials with tailored functionalities.
Application in Total Synthesis of Natural Products and Analogues
The use of fluorinated building blocks in the total synthesis of natural products is a growing area of research. While the direct application of this compound in the total synthesis of a natural product has not been documented, the strategic use of fluorinated synthons to create complex molecular architectures is well-established. The introduction of fluorine can lead to analogues of natural products with enhanced biological activity or altered pharmacological profiles. The development of methods for the difluoroalkylation of anilines, for instance, opens up avenues for incorporating these motifs into synthetic strategies targeting complex, biologically active molecules. nih.govacs.org
The versatility of this compound as a synthetic intermediate, inferred from its structure and the known reactivity of analogous compounds, positions it as a valuable tool for chemists in academia and industry. Its potential for constructing a diverse range of heterocyclic systems and for introducing the difluoroethoxy group into bioactive molecules and advanced materials ensures its continued relevance in contemporary chemical synthesis.
Contributions to Libraries for High-Throughput Screening
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for biological activity. The success of any HTS campaign is fundamentally dependent on the quality and diversity of the compound library being screened. nih.gov Diversity-oriented synthesis (DOS) has emerged as a key strategy for populating these libraries with structurally novel and complex molecules, thereby increasing the probability of identifying new biological probes and therapeutic starting points. nih.govnih.gov
This compound is a prime candidate for inclusion in DOS strategies due to its unique combination of reactive functional groups and fluorine substitution. Its utility in generating compound libraries for HTS can be understood by examining its structural features and synthetic tractability.
Structural Features Benefiting Library Diversity:
The molecular architecture of this compound offers several points for diversification, a key requirement for building a high-quality screening library.
Aniline Nucleophilicity: The primary amino group is a versatile handle for a wide array of chemical transformations. It readily participates in reactions such as acylation, sulfonylation, alkylation, and reductive amination, allowing for the introduction of a vast range of substituents. slideshare.net
Aromatic Ring Substitution: The aniline ring can be further functionalized through electrophilic aromatic substitution reactions, although the existing substituents will direct the position of new groups.
Ortho-Fluoro Reactivity: The fluorine atom positioned ortho to the amino group can be susceptible to nucleophilic aromatic substitution (SNAr). This allows for the construction of bicyclic and heterocyclic systems, which are valuable scaffolds in medicinal chemistry. ossila.com
The Difluoroethoxy Moiety: The 4-(2,2-difluoroethoxy) group is a less common substituent than the trifluoromethyl (CF3) or methoxy (B1213986) (OCH3) groups. Its inclusion provides access to novel chemical space and can impart unique properties, such as altered lipophilicity and metabolic stability, compared to more conventional analogs. The geminal difluoro group can act as a bioisostere for carbonyl or sulfonyl groups.
These features allow the molecule to serve as a versatile scaffold, from which a multitude of derivatives with distinct stereochemical and structural properties can be generated.
Research Findings and Synthetic Potential:
While specific research focused on HTS library generation from this compound is limited, extensive research on analogous compounds like 2-Fluoro-4-(trifluoromethyl)aniline provides a strong basis for its potential applications. ossila.com For instance, fluorinated anilines are used as precursors for bicyclic heterocycles like quinoxalines and quinolines. ossila.com
The synthetic utility can be illustrated by considering potential reaction pathways for library generation:
Amide Library Synthesis: A straightforward approach to generating a large library involves the parallel acylation of the aniline with a diverse set of carboxylic acids. This is a robust and well-established method in combinatorial chemistry.
Sulfonamide Library Synthesis: Similarly, reaction with a library of sulfonyl chlorides would yield a diverse collection of sulfonamides.
Urea (B33335) and Thiourea (B124793) Libraries: Reaction with various isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which are common motifs in biologically active molecules.
Heterocycle Formation: The ortho-fluoro substituent enables cyclization reactions. For example, reaction with α-haloketones or related synthons could lead to the formation of fluorinated benzoxazines or other heterocyclic systems, significantly increasing the skeletal diversity of the library.
The data in the table below illustrates a hypothetical matrix for generating a small, diverse library from this compound using a selection of common reactants.
Interactive Data Table: Illustrative Library Generation
| Reactant Type | Example Reactant | Resulting Functional Group | Potential for Diversity |
| Carboxylic Acid | Acetic Acid | Acetamide | High (Vast number of available carboxylic acids) |
| Sulfonyl Chloride | Benzenesulfonyl Chloride | Benzenesulfonamide | High (Numerous sulfonyl chlorides are commercially available) |
| Isocyanate | Phenyl Isocyanate | Phenylurea | Moderate (Dependent on isocyanate availability) |
| Aldehyde (via Reductive Amination) | Benzaldehyde | Benzylamine | High (Large variety of aldehydes and ketones) |
By employing these and other synthetic strategies, this compound can serve as a foundational building block for creating extensive and diverse libraries of compounds. The presence of the difluoroethoxy group, in particular, ensures that the resulting molecules occupy a unique and potentially valuable region of chemical space, enhancing the prospects of discovering novel bioactive agents through high-throughput screening. The fluorinated nature of these library members also offers the advantage of being amenable to ¹⁹F NMR-based screening techniques.
Spectroscopic and Computational Characterization of 2 Fluoro 4 2,2 Difluoroethoxy Aniline and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation (e.g., as used for related compounds)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including fluorinated anilines. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise arrangement of atoms within the molecule can be determined.
¹H NMR: In the proton NMR spectrum of a compound like 2-Fluoro-4-(2,2-difluoroethoxy)aniline, one would expect to see distinct signals for the aromatic protons, the amine (-NH₂) protons, and the ethoxy group protons. The aromatic protons will typically appear as multiplets in the downfield region due to the deshielding effect of the benzene (B151609) ring. Their splitting patterns are influenced by coupling to the adjacent fluorine atom and other protons. The protons of the difluoroethoxy group will also show characteristic splitting due to coupling with the geminal fluorine atoms.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts of the aromatic carbons are influenced by the attached substituents (fluoro, amino, and difluoroethoxy groups). The carbon atoms bonded to fluorine will exhibit splitting (¹JCF, ²JCF, etc.), which is a key diagnostic feature.
¹⁹F NMR: As a nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F is highly sensitive in NMR experiments. wikipedia.org The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds, offering a wide range of chemical shifts that are very sensitive to the local electronic environment. wikipedia.orgbiophysics.org For this compound, one would expect two main signals: one for the fluorine atom on the aromatic ring and another for the two fluorine atoms on the ethoxy group. The coupling between these non-equivalent fluorine atoms and with neighboring protons provides valuable structural information. huji.ac.il The chemical shifts in ¹⁹F NMR can be influenced by factors such as solvent and the nature of substituents on the aromatic ring. biophysics.org Long-range ¹⁹F-¹⁹F and ¹⁹F-¹H couplings are commonly observed and aid in definitive structural assignments. wikipedia.org
For related fluorinated anilines, detailed NMR data is available. For instance, the ¹H NMR spectrum of 4-fluoro-3-(trifluoromethyl)aniline (B1329471) shows distinct signals for its aromatic protons at approximately 6.94 ppm, 6.82 ppm, and 6.74 ppm, with the amino group protons appearing around 3.72 ppm. chemicalbook.com Similarly, for (E)-N-benzylidene-4-fluoroaniline, the ¹⁹F NMR shows a signal at –116.7 ppm. rsc.org
Interactive Data Table: Representative NMR Data for Related Fluoro-Aniline Derivatives
| Compound | Nucleus | Chemical Shift (ppm) | Reference |
| 4-Fluoro-3-(trifluoromethyl)aniline | ¹H | 6.94, 6.82, 6.74 (aromatic), 3.72 (NH₂) | chemicalbook.com |
| (E)-N-benzylidene-4-fluoroaniline | ¹⁹F | -116.7 | rsc.org |
| (E)-N-benzylidene-4-fluoroaniline oxide | ¹⁹F | -110.4 | rsc.org |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis (e.g., for related difluoroethoxy-anilines)
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₈H₈F₃NO. The measured monoisotopic mass should be in very close agreement with the calculated value.
Electron ionization (EI) or electrospray ionization (ESI) are common methods to generate ions for mass analysis. The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the intact molecule. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and helps in its structural confirmation. For instance, studies on the fragmentation of doubly charged aniline (B41778) dications have shown that they can be structurally weak and undergo rearrangements and specific bond cleavages. rsc.org The fragmentation of aniline derivatives can involve processes like the loss of the amino group or cleavage of the ether bond. In the case of this compound, characteristic fragments would be expected from the loss of the difluoroethoxy group or parts of it.
For related compounds, such as 4-(2,2-difluoroethoxy)aniline, predicted collision cross-section (CCS) values for various adducts like [M+H]⁺, [M+Na]⁺, and [M-H]⁻ have been calculated, which can be compared with experimental values from ion mobility-mass spectrometry. uni.lu
Interactive Data Table: Predicted Mass Spectrometry Data for 4-(2,2-difluoroethoxy)aniline
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 174.07250 | 132.4 |
| [M+Na]⁺ | 196.05444 | 140.1 |
| [M-H]⁻ | 172.05794 | 133.1 |
Data from PubChemLite for a related compound. uni.lu
Infrared and Raman Spectroscopy for Vibrational Analysis
For this compound, the IR and Raman spectra would exhibit characteristic bands for:
N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹.
C-H stretching: Aromatic and aliphatic C-H stretches appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
C=C stretching: Aromatic ring vibrations are found in the 1400-1600 cm⁻¹ range.
C-N stretching: This vibration usually appears between 1250 and 1350 cm⁻¹.
C-O-C stretching: The ether linkage will show characteristic asymmetric and symmetric stretching bands, typically in the 1000-1300 cm⁻¹ region.
C-F stretching: These are typically strong absorptions in the IR spectrum, found in the 1000-1400 cm⁻¹ range.
Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to complement experimental vibrational spectra. asianpubs.orgasianpubs.org These calculations can help in the precise assignment of the observed vibrational bands. For instance, studies on other halo-aniline derivatives have shown good agreement between experimental and scaled theoretical frequencies. asianpubs.orgglobalresearchonline.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. It would reveal the planarity of the aniline ring, the orientation of the amino and difluoroethoxy substituents, and any intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice.
Quantum Chemical Calculations
Quantum chemical calculations are invaluable tools for complementing experimental data and providing deeper insights into the electronic structure, reactivity, and dynamics of molecules.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For this compound, DFT calculations can be used to:
Optimize the molecular geometry to find the most stable conformation.
Calculate the distribution of electron density and molecular electrostatic potential, which can predict sites susceptible to electrophilic or nucleophilic attack.
Determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity and electronic transitions.
Predict NMR chemical shifts, vibrational frequencies, and other spectroscopic properties, which can be compared with experimental data for validation.
Studies on aniline and its derivatives have successfully used DFT methods, such as B3LYP with various basis sets, to predict vibrational frequencies and other molecular parameters with good accuracy. asianpubs.orgmaterialsciencejournal.org
Molecular dynamics (MD) simulations can be used to study the conformational flexibility of this compound, particularly the rotation around the C-O and C-C bonds of the ethoxy side chain. These simulations model the movement of atoms over time, providing insights into the accessible conformations and the energy barriers between them. The nature of intermolecular forces, such as those between a polymer and a solvent, can dictate conformational changes at a molecular level. mdpi.com While benzene rings are rigid, flexible side chains like the difluoroethoxy group can adopt various conformations. csbsju.edu Such analyses are important for understanding how the molecule might interact with biological targets or other molecules in solution.
Mechanistic Investigations of Reactions Involving 2 Fluoro 4 2,2 Difluoroethoxy Aniline
Elucidation of Reaction Pathways and Transition States
The reaction pathways of 2-Fluoro-4-(2,2-difluoroethoxy)aniline are largely dictated by the electronic properties of its substituents. The fluorine atom at the 2-position and the 2,2-difluoroethoxy group at the 4-position are both electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr): This is a primary reaction pathway for fluoroarenes, especially those with additional electron-withdrawing groups. masterorganicchemistry.com The reaction typically proceeds via a two-step addition-elimination mechanism. researchgate.net
Addition of a Nucleophile: A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge in this intermediate is delocalized onto the aromatic ring and is further stabilized by the electron-withdrawing substituents.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride (B91410) ion, which is a competent leaving group in SNAr reactions. masterorganicchemistry.com
The presence of the 2,2-difluoroethoxy group at the para position is expected to significantly stabilize the Meisenheimer intermediate, thereby facilitating the SNAr reaction. Computational studies on similar fluoroarenes have explored the transition states of these reactions, suggesting that in some cases, a concerted SNAr mechanism, where bond formation and bond cleavage occur in a single transition state, may be operative, particularly when facilitated by a catalyst. nih.govias.ac.in
Biodehalogenation Pathways: In biological systems, fluorinated anilines can undergo dehalogenation through several pathways. One route involves monooxygenation at the fluorinated position, leading to the formation of a reactive quinoneimine and the release of a fluoride anion. Another pathway involves the formation of a hydroxylated metabolite that can subsequently lose a fluoride anion. The reactivity of the resulting intermediates, such as (semi)quinoneimines, is influenced by the substitution pattern on the aniline (B41778) ring.
Kinetic Studies and Reaction Rate Determination
Kinetic studies on the oxidation of various substituted anilines have shown a clear correlation between the reaction rate and the electron-donating or electron-withdrawing nature of the substituent. orientjchem.org Generally, electron-donating groups increase the reaction rate, while electron-withdrawing groups decrease it. orientjchem.org This is often quantified using the Hammett equation, which relates the reaction rate constant to the substituent constant (σ).
For instance, in the oxidation of meta-substituted anilines by tetrabutylammoniumbromochromate, a negative ρ value was obtained from the Hammett plot, indicating that the reaction is retarded by electron-withdrawing groups. orientjchem.org This is because the transition state is positively charged, and its formation is disfavored by substituents that pull electron density away from the ring.
The table below summarizes kinetic data from studies on related aniline derivatives, illustrating the impact of substituents on reaction rates.
| Reaction | Substituent (para) | Rate Constant (relative to aniline) | Reference |
| Oxidation by Periodate | -CH₃ | Faster | |
| Oxidation by Periodate | -Cl | Slower | |
| Oxidation by Periodate | -NO₂ | Slower | |
| Iodination | -Toluidine | Faster | |
| Iodination | -Cl-aniline | Slower | |
| Reaction with 2-chloro-5-nitropyridine (B43025) (in DMSO) | -OCH₃ | Faster | researchgate.net |
| Reaction with 2-chloro-5-nitropyridine (in DMSO) | -Cl | Slower | researchgate.net |
Based on these trends, the strong electron-withdrawing nature of the fluorine and difluoroethoxy groups in this compound would be expected to significantly decrease the rate of electrophilic attack on the ring or oxidation of the amino group. Conversely, these groups would accelerate the rate of nucleophilic aromatic substitution at the fluorine-bearing carbon.
Isotope Effects in Reaction Mechanisms
Isotope effects are a powerful tool for elucidating reaction mechanisms by providing insight into bond-breaking and bond-forming steps. ias.ac.indalalinstitute.com A primary kinetic isotope effect (KIE) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. dalalinstitute.com Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage. researchgate.net
There are no specific studies on isotope effects in reactions of this compound reported in the literature. However, studies on other substituted anilines provide a framework for understanding potential isotope effects. For example, a study on the indirect phototransformation of para-substituted anilines investigated carbon and nitrogen isotope fractionation. nih.gov The study found that the transformation was associated with inverse and normal nitrogen isotope fractionation, and the apparent ¹⁵N kinetic isotope effect correlated with the electron-donating properties of the substituent. nih.gov This suggests that the mechanism of N-atom oxidation is sensitive to the electronic environment of the aniline.
In a hypothetical reaction of this compound, deuteration of the N-H bonds of the amino group could be used to probe the involvement of this group in the rate-determining step of a reaction, for instance, in a condensation reaction or a metal-catalyzed cross-coupling. A significant KIE would suggest that deprotonation of the amine is part of the rate-limiting step.
Catalytic Cycles in Metal-Mediated Transformations
This compound is a potential substrate for various metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds. nih.govnih.govwiley.com While a specific catalytic cycle involving this exact molecule is not documented, a plausible cycle can be constructed based on the well-established mechanism for palladium-catalyzed amination of aryl halides. youtube.com
The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves the following key steps:
Oxidative Addition: A low-valent palladium(0) complex reacts with an aryl halide (or in this case, potentially the C-F bond of the fluoroaniline (B8554772), though C-Cl and C-Br are more common) to form a palladium(II) intermediate. youtube.com
Ligand Exchange/Deprotonation: The amine (in a hypothetical reaction where the aniline acts as the nucleophile) coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
Reductive Elimination: The new C-N bond is formed as the product is eliminated from the palladium center, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. youtube.com
In many palladium-catalyzed C-N coupling reactions, the reductive elimination step is the turnover-limiting step, especially when dealing with electron-withdrawing groups on the amine. nih.gov The choice of ligand on the palladium catalyst is critical for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine (B1218219) ligands often being employed to promote the reductive elimination step and stabilize the catalytic species. wiley.com
Future Research Directions and Emerging Applications
Novel Synthetic Methodologies
While established methods for the synthesis of fluorinated anilines exist, emerging research focuses on developing more efficient, sustainable, and modular synthetic pathways.
Biocatalytic Approaches: The use of enzymes in organic synthesis offers a green alternative to traditional chemical methods. mdpi.com Recent advancements have demonstrated the potential of biocatalysis for the synthesis of amine-containing pharmaceuticals. mdpi.com Researchers are exploring enzymatic platforms for aniline (B41778) synthesis through processes like oxidative amination of cyclohexanones. nih.gov The directed evolution of enzymes, such as flavin-dependent enzymes, has yielded catalysts with broad substrate scope, capable of producing a variety of substituted anilines. nih.gov Furthermore, biocatalytic fluoroalkylation using engineered S-adenosyl-l-methionine (SAM) cofactors and SAM-dependent methyltransferases presents a novel strategy for the targeted introduction of fluoroalkyl groups into complex molecules. sioc.ac.cn These biocatalytic systems could potentially be adapted for the synthesis of 2-Fluoro-4-(2,2-difluoroethoxy)aniline and its derivatives under mild conditions.
Advanced Chemical Synthesis: Traditional methods for synthesizing fluorinated anilines often involve harsh reagents and conditions. acs.org A known method for producing 2-fluoro-4-substituted-amino anilines involves protecting the amino group of 2-fluoro-4-bromaniline, followed by reaction with various amines and subsequent deprotection. google.com This multi-step process, while effective, has prompted research into more streamlined approaches. google.com
Future methodologies are likely to focus on catalyst-free reactions, such as the high-frequency ultrasound-induced N-dealkylation of aniline derivatives in water, which offers a pathway that avoids transition metals and hazardous solvents. rsc.org Photoinduced methods are also gaining traction for the difluoroalkylation of anilines, utilizing either organic photocatalysts or electron donor-acceptor (EDA) complex formation to proceed under mild conditions. nih.govacs.org The development of modular synthetic pathways, for instance, for the synthesis of related fluoroformamidines from in situ generated amidoximes, highlights a trend towards greater efficiency and accessibility of complex fluorinated functional groups. acs.org
| Methodology | Key Features | Potential Application to this compound | References |
|---|---|---|---|
| Biocatalytic Synthesis | Enzyme-catalyzed, mild conditions, high selectivity, sustainable. | Enzymatic amination or fluoroalkylation to construct the core structure. | mdpi.comnih.govsioc.ac.cn |
| Photoinduced Difluoroalkylation | Uses light to initiate reaction, mild conditions, avoids harsh reagents. | Could be explored for the introduction of the difluoroethoxy group. | nih.govacs.org |
| Ultrasound-Assisted Synthesis | Catalyst-free, uses water as a solvent, energy-efficient. | Potential for modifications or dealkylation reactions of derivatives. | rsc.org |
| Modular Synthetic Pathways | Step-efficient, allows for diverse functionalization. | Development of a streamlined, multi-component synthesis. | acs.orggoogle.com |
Expanded Role in Materials Science
The unique electronic properties conferred by fluorine atoms make fluorinated anilines attractive building blocks for advanced materials. The presence of both a ring-fluorine and a difluoroethoxy group in this compound suggests its potential in various materials science applications.
Fluorinated Polymers: Research into fluorine-substituted polyanilines has demonstrated that the incorporation of fluorine can significantly influence the properties of these conducting polymers. rsc.org Fluorination can enhance the stability and processability of polyanilines, making them suitable for applications in electronics and sensors. The specific substitution pattern of this compound could lead to polymers with tailored electronic and physical properties.
Liquid Crystals: The introduction of fluorine atoms is a key strategy in the design of liquid crystal materials for display applications. researchgate.net Fluorine substituents can influence the mesomorphic behavior, dielectric anisotropy, and melting point of liquid crystals. researchgate.netbiointerfaceresearch.com The difluoroethoxy group, in particular, could impart desirable properties for applications in advanced display technologies. Research has shown that lateral fluoro-substituents in terphenyl systems can enhance the stability of tilted smectic phases. biointerfaceresearch.com The unique substitution of this compound makes it a candidate for incorporation into novel liquid crystalline structures. nih.gov
Organic Electronics: Fluorinated organic materials are increasingly used in electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org The strong electronegativity of fluorine lowers both the HOMO and LUMO energy levels of conjugated materials, which can facilitate electron injection and improve resistance to oxidative degradation. rsc.org Density Functional Theory (DFT) studies on poly(arylene-ethynylene) derivatives have shown that fluorination can be a strategy to modulate semiconducting properties. nih.gov The electronic characteristics of this compound could be harnessed in the design of new organic semiconductors.
| Material Class | Potential Role of this compound | Key Properties Influenced | References |
|---|---|---|---|
| Fluorinated Polyanilines | As a monomer for polymerization. | Conductivity, thermal stability, solubility. | rsc.org |
| Liquid Crystals | As a core component or additive. | Mesomorphic phases, dielectric anisotropy, melting point. | researchgate.netbiointerfaceresearch.comnih.gov |
| Organic Semiconductors | As a building block for conjugated molecules or polymers. | HOMO/LUMO energy levels, charge carrier mobility, stability. | rsc.orgnih.gov |
Integration into Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability.
Flow Chemistry: Continuous flow processes are particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. The synthesis of N-arylhydroxylamines, for instance, has been successfully achieved using a continuous-flow hydrogenation process. mdpi.com Flow chemistry enables the safe handling of intermediates and can lead to higher yields and purities. amidetech.comnih.gov The modular nature of flow systems allows for the sequential execution of multiple reaction steps, which could be applied to the multi-step synthesis of this compound and its derivatives. researchgate.net
Automated Synthesis Platforms: The development of automated synthesis platforms, often integrating artificial intelligence and robotics, is revolutionizing chemical synthesis. researchgate.net These systems can perform the entire synthesis process, from planning to execution and analysis, with minimal human intervention. amidetech.comnih.gov Automated fast-flow peptide synthesis (AFPS) has demonstrated the ability to rapidly produce long peptide chains, showcasing the power of automation in complex multi-step synthesis. chemrxiv.org Such platforms could be programmed to explore a wide range of reaction conditions for the synthesis of this compound, accelerating the discovery of optimal synthetic routes.
Computational Design and Prediction of Derivatives
In silico methods are becoming indispensable tools in modern chemistry for predicting molecular properties and guiding the design of new compounds.
Density Functional Theory (DFT) Studies: DFT calculations are widely used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. nih.gov Studies on fluorinated anilines and related compounds have used DFT to understand the effects of fluorine substitution on molecular geometry, noncovalent interactions, and electronic parameters like HOMO-LUMO energy gaps. nih.govnih.govresearchgate.net Such computational analyses of this compound could predict its reactivity, stability, and potential for forming intermolecular interactions, which is crucial for its application in materials science.
Prediction of Physicochemical and Biological Properties: Computational tools can predict various properties of molecules, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. researchgate.netnih.govnih.gov For instance, in silico analysis of aniline derivatives containing a 1,2,3-triazole system has been used to predict their pharmacokinetic properties and drug-likeness. nih.govnih.gov Machine learning models are also being developed to predict reactive metabolite formation, which is a key concern for aniline-containing compounds in drug discovery. mdpi.com These predictive models could be applied to derivatives of this compound to assess their potential as bioactive molecules and to guide the design of safer and more effective compounds. acs.org
Machine Learning in Synthesis Planning: Machine learning algorithms are increasingly being used in computer-aided synthesis planning (CASP) to predict retrosynthetic pathways and reaction outcomes. nih.govsubstack.comresearchgate.net These tools can analyze vast databases of chemical reactions to propose novel and efficient synthetic routes. nih.govsubstack.com By applying machine learning to the synthesis of fluorinated compounds, it may be possible to identify non-intuitive yet highly effective strategies for the preparation of this compound and its analogs. substack.comresearchgate.net
Environmental Implications of Fluorinated Aniline Derivatives
The widespread use of fluorinated compounds has raised concerns about their environmental persistence, bioaccumulation, and potential toxicity.
Biodegradation and Biotransformation: The carbon-fluorine bond is exceptionally strong, making many organofluorine compounds resistant to degradation. nih.gov However, research has shown that microbial degradation of fluorinated aromatic compounds is possible. nih.govnih.gov Studies on fluorinated anilines have revealed that microsomal NADPH-dependent dehalogenation can occur through several pathways, often leading to the formation of reactive quinoneimines. nih.govnih.gov The number and position of fluorine substituents can significantly influence the rate and pathway of biodegradation. nih.gov
Environmental Fate: The persistence of fluorinated compounds in the environment can lead to their accumulation in soil, water, and biota. nih.gov Understanding the environmental fate of this compound and its potential degradation products is crucial for assessing its long-term environmental risk. Future research will likely focus on developing a more comprehensive understanding of the life cycle of such compounds, from their synthesis and use to their ultimate fate in the environment.
Q & A
Q. Q1. What are the recommended synthetic routes for 2-Fluoro-4-(2,2-difluoroethoxy)aniline, and how do reaction conditions influence yield?
A1. The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogen (e.g., Cl or Br) at the 4-position of 2-fluoroaniline with 2,2-difluoroethanol under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or THF at 60–90°C yields the target compound . Purity (>95%) is achieved via column chromatography or recrystallization. Variations in solvent polarity, temperature, or catalyst (e.g., Pd-based catalysts for coupling) can alter yields by 10–30% .
Q. Q2. Which analytical techniques are critical for characterizing this compound?
A2. Essential techniques include:
- ¹H/¹⁹F NMR : To confirm substitution patterns and fluorine environments. For instance, the difluoroethoxy group shows distinct splitting patterns in ¹⁹F NMR .
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., m/z 217.17 for C₈H₈F₃NO) .
- FT-IR : Identifies amine (-NH₂) and ether (-O-) functional groups via N-H stretches (~3400 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) .
Q. Q3. How should this compound be stored to ensure stability?
A3. Store under inert gas (N₂ or Ar) at 2–8°C in amber glass vials to prevent oxidation of the aniline group. Stability tests show <5% degradation over 12 months under these conditions .
Advanced Research Questions
Q. Q4. What computational methods are used to predict the reactivity of this compound in nucleophilic aromatic substitution?
A4. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of fluorine atoms, which activate the aromatic ring for substitution at the para position. Solvent effects (e.g., DMSO) are incorporated via the Polarizable Continuum Model (PCM) to predict activation energies within ±5 kJ/mol of experimental values .
Q. Q5. How does the compound’s structure influence its interactions with biological targets, such as enzymes or receptors?
A5. The difluoroethoxy group enhances lipophilicity (logP ~2.1), improving membrane permeability. Docking studies (e.g., AutoDock Vina) suggest the amine group forms hydrogen bonds with active-site residues (e.g., Tyr452 in cytochrome P450), while fluorine atoms engage in halogen bonding with hydrophobic pockets .
Q. Q6. What strategies resolve contradictions in reported synthetic yields or purity data?
A6. Discrepancies often arise from impurities in starting materials or solvent traces. Strategies include:
- GC-MS Headspace Analysis : Detects volatile by-products (e.g., residual 2,2-difluoroethanol) .
- Optimized Workup : Sequential washes with dilute HCl (to remove unreacted aniline) and NaHCO₃ (to neutralize acids) improve purity to >99% .
Methodological Considerations
Q. Q7. How can researchers design experiments to study the compound’s degradation pathways under oxidative stress?
A7. Use accelerated stability testing:
- Forced Degradation : Expose the compound to H₂O₂ (3% w/v) or UV light (254 nm) and monitor degradation via LC-MS. Major products include 4-fluoro-2-nitrophenol (under oxidation) and dimeric species (under UV) .
- Kinetic Modeling : Apply first-order kinetics to estimate shelf-life under varying temperatures .
Q. Q8. What role does this compound play in synthesizing agrochemicals or pharmaceuticals?
A8. It serves as a key intermediate in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
